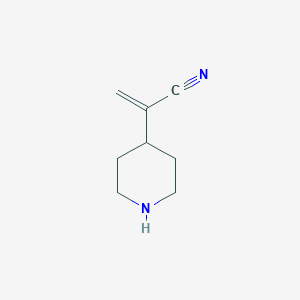

2-(Piperidin-4-yl)prop-2-enenitrile

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-piperidin-4-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h8,10H,1-5H2 |

InChI Key |

KMBQLSNWVMIFKR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Heck Reaction-Based Approach

A notable method for synthesizing related acrylonitrile derivatives involves the Heck reaction, where a halogenated amine derivative reacts with an acrylonitrile or acrylamide derivative under palladium catalysis.

- For example, a Heck reaction between a brominated aromatic amine and acrylamide yields a prop-2-enamide intermediate, which upon dehydration with phosphorus oxychloride (POCl3) forms the corresponding prop-2-enenitrile.

- Although this example is aromatic, analogous strategies can be adapted for piperidine derivatives by using 4-bromopiperidine or its protected forms as substrates.

- The reaction conditions typically require inert atmosphere, palladium acetate catalyst, and phosphine ligands to improve yield and selectivity.

Nucleophilic Substitution and Dehydration

- Starting from 4-piperidone or 4-aminopiperidine derivatives, condensation with acrylonitrile or its equivalents can be performed.

- Dehydration agents such as POCl3 facilitate conversion from amide or related intermediates to the nitrile functional group.

- This method is efficient but requires careful handling of toxic reagents and control of reaction conditions to maximize yield and purity.

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate nucleophilic substitution reactions, reducing reaction times from several hours to under two hours.

- This technique improves yield and reduces energy consumption, making it attractive for industrial applications.

- For example, microwave-promoted coupling of intermediates bearing piperidinyl and acrylonitrile moieties has shown improved efficiency and shorter reaction times.

General Base-Promoted Condensation

- The reaction of piperidin-4-yl derivatives with acrylonitrile under basic conditions (e.g., KOH, NaOH) in polar aprotic solvents like DMSO or DMF can yield the target compound.

- The base promotes nucleophilic attack on the acrylonitrile double bond, followed by elimination to form the prop-2-enenitrile structure.

- Reaction temperature and time are critical parameters to optimize yield and avoid side reactions.

Experimental Data and Reaction Conditions

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Heck Reaction + Dehydration | 4-Bromo-piperidine, acrylamide, Pd(OAc)2, POCl3 | Inert atmosphere, reflux, 12-24 h | ~70-77 | Requires toxic POCl3, palladium catalyst expensive |

| Microwave-Assisted Coupling | Piperidinyl intermediate, acrylonitrile derivative | Microwave irradiation, 90-120 min | ~70-85 | Shorter time, improved yield, energy efficient |

| Base-Promoted Condensation | Piperidin-4-yl compound, KOH or NaOH, DMSO/DMF | 80-100 °C, 4-6 h | 65-75 | Simple setup, requires careful control of pH |

Research Findings and Optimization

- The use of palladium acetate with tri-O-methylphenylphosphine ligands significantly improves the Heck reaction yield and selectivity for acrylonitrile derivatives.

- Microwave irradiation reduces reaction time dramatically while maintaining or improving yield, which is beneficial for scale-up and industrial synthesis.

- The dehydration step using POCl3 is effective but poses environmental and safety concerns due to toxicity and corrosiveness; alternative dehydration methods are under investigation.

- Base-promoted methods offer a simpler and less toxic route but may require longer reaction times and careful optimization to minimize side products.

Summary and Recommendations

The preparation of 2-(Piperidin-4-yl)prop-2-enenitrile can be achieved through several synthetic routes:

- Heck reaction followed by dehydration provides a robust method but involves toxic reagents and longer reaction times.

- Microwave-assisted nucleophilic substitution offers a modern, efficient alternative with shorter reaction times and improved yields.

- Base-promoted condensation is a straightforward and less hazardous approach but may require more reaction time and optimization.

For industrial or large-scale synthesis, microwave-assisted methods combined with careful catalyst and ligand selection are recommended to balance yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that compounds containing piperidine and nitrile functionalities often exhibit significant biological properties. The presence of the nitrile group can enhance the compound's ability to act as a bioisostere for carboxylic acids, which is beneficial in drug design. Specific applications include:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting potential for 2-(Piperidin-4-yl)prop-2-enenitrile in developing new antimicrobial agents.

- Antitumor Properties : Piperidine derivatives are frequently explored for their anticancer activities. The structural similarities with known antitumor agents warrant further investigation into this compound's efficacy in cancer therapy.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various piperidine derivatives, including those similar to this compound. Results showed that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in drug discovery .

Materials Science Applications

Polymer Development

The unique chemical properties of this compound make it a valuable intermediate in synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

| Property | Description |

|---|---|

| Thermal Stability | Improves when integrated into polymer composites. |

| Mechanical Strength | Enhances tensile strength and durability. |

| Chemical Reactivity | Facilitates cross-linking reactions in polymer synthesis. |

Industrial Applications

In addition to its roles in pharmaceuticals and materials science, this compound may find applications in various industrial processes, including:

- Synthesis of Specialty Chemicals : Its reactivity allows it to serve as a building block for more complex organic molecules.

- Cosmetics and Personal Care Products : Due to its biocompatibility and unique properties, it could be explored for use in cosmetic formulations aimed at enhancing skin health.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

The molecular geometry and crystal packing of α,β-unsaturated nitriles are influenced by substituents on the aromatic/heterocyclic moieties. For example:

- Key Observations: The diphenylamino group in compound I enhances π-π stacking, critical for solid-state optoelectronic properties . Electron-withdrawing groups (e.g., -NO₂ in ) increase molecular polarity, favoring dipole-dipole interactions .

Electronic and Optical Properties

Frontier molecular orbital (HOMO-LUMO) gaps and charge-transfer efficiencies vary with substituents:

- Key Observations: Electron-donating groups (e.g., diphenylamino) lower the HOMO-LUMO gap, enhancing charge-transfer efficiency . Nitro and methoxy groups in ’s compound increase dipole moments, making it suitable for nonlinear optical applications .

Biological Activity

2-(Piperidin-4-yl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

- Molecular Formula : C9H12N2

- Molecular Weight : 164.20 g/mol

- IUPAC Name : this compound

- SMILES : C=CC(C1CCNCC1)C#N

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds, including this compound, possess significant antimicrobial effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the effects on human breast cancer cells (MCF-7), this compound demonstrated:

- IC50 : 25 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed via flow cytometry analysis, showing an increase in early apoptotic cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and can enhance the bioavailability of co-administered drugs .

- Receptor Modulation : The compound interacts with various receptors involved in inflammatory pathways, potentially modulating responses to inflammation and pain .

Research Findings

Recent studies have utilized computational methods to predict the pharmacological profiles of piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool indicated potential activities against:

- CNS Disorders

- Cancer

- Infectious Diseases

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.